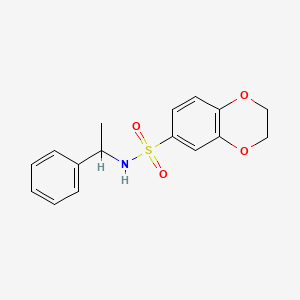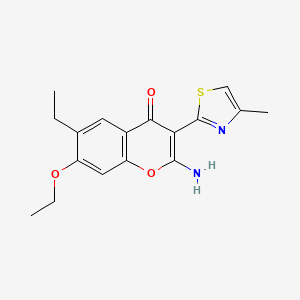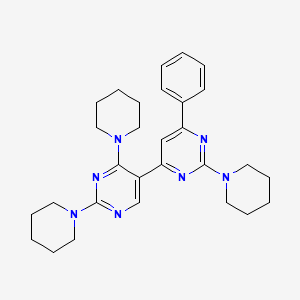![molecular formula C17H22Cl2N6O4 B5189042 2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide](/img/structure/B5189042.png)
2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide is a complex organic compound with significant applications in various fields, including agriculture and pharmaceuticals. This compound is known for its unique chemical structure, which imparts specific properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the 2,4-Dichlorophenoxy group: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent under controlled conditions to form the 2,4-dichlorophenoxy group.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor and the intermediate formed in the previous step.
Final Coupling: The final step involves coupling the triazine intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the triazine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with similar herbicidal properties.
Mecoprop: Another phenoxy herbicide with structural similarities.
Atrazine: A triazine herbicide with a similar triazine ring structure.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide is unique due to its combined phenoxy and triazine structures, which impart specific reactivity and properties not found in the individual components.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl]oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N6O4/c1-24(2)15-21-16(25(3)27-4)23-17(22-15)28-8-7-20-14(26)10-29-13-6-5-11(18)9-12(13)19/h5-6,9H,7-8,10H2,1-4H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDQPFKWCISNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5188970.png)
![Ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5188974.png)
![4-tert-butyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5188975.png)
![3,3,7,8-tetramethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188979.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5188984.png)
![2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-ethylacetamide](/img/structure/B5188992.png)


![3-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5189019.png)
![(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile](/img/structure/B5189023.png)
![4-(3-ethoxy-4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5189027.png)
![N-[(4-METHOXYPHENYL)METHYL]-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE](/img/structure/B5189029.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5189036.png)
